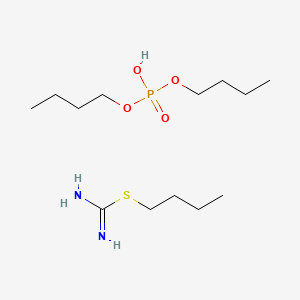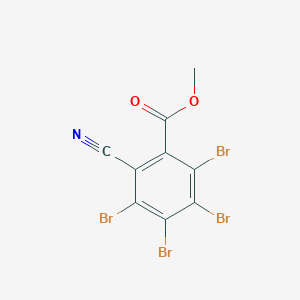
Methyl 2,3,4,5-tetrabromo-6-cyanobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,3,4,5-tetrabromo-6-cyanobenzoate: is an organic compound characterized by the presence of bromine and cyano groups attached to a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3,4,5-tetrabromo-6-cyanobenzoate typically involves the bromination of methyl 6-cyanobenzoate. The reaction is carried out under controlled conditions using bromine as the brominating agent. The process requires careful monitoring to ensure the selective bromination at the 2, 3, 4, and 5 positions of the benzoate ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2,3,4,5-tetrabromo-6-cyanobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The cyano group can be reduced to an amine group under specific conditions.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the benzoate ring.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction of the cyano group.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed for oxidation reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while reduction reactions can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2,3,4,5-tetrabromo-6-cyanobenzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of brominated compounds with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which Methyl 2,3,4,5-tetrabromo-6-cyanobenzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and cyano group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- Methyl 2,3,4,5-tetrachloro-6-cyanobenzoate
- Methyl 2,3,4,5-tetrafluoro-6-cyanobenzoate
- Methyl 2,3,4,5-tetraiodo-6-cyanobenzoate
Comparison: Methyl 2,3,4,5-tetrabromo-6-cyanobenzoate is unique due to the presence of bromine atoms, which impart distinct chemical properties compared to its chloro, fluoro, and iodo analogs. The bromine atoms influence the compound’s reactivity, making it suitable for specific applications that require brominated compounds. Additionally, the cyano group enhances its versatility in various chemical reactions.
Eigenschaften
CAS-Nummer |
34643-37-3 |
|---|---|
Molekularformel |
C9H3Br4NO2 |
Molekulargewicht |
476.74 g/mol |
IUPAC-Name |
methyl 2,3,4,5-tetrabromo-6-cyanobenzoate |
InChI |
InChI=1S/C9H3Br4NO2/c1-16-9(15)4-3(2-14)5(10)7(12)8(13)6(4)11/h1H3 |
InChI-Schlüssel |
KSEBOXJHGPSANT-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C(=C(C(=C1Br)Br)Br)Br)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


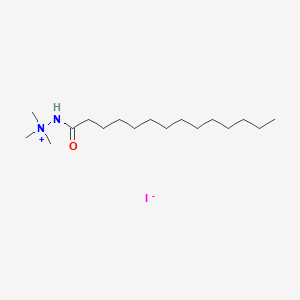
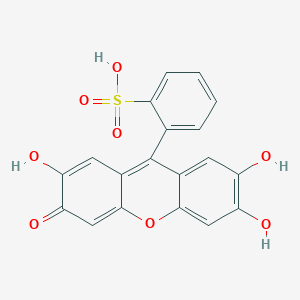
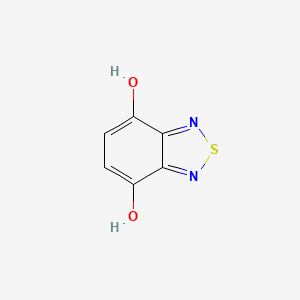

![6,10-Dichloro-3-methyl-1,4-dioxaspiro[4.5]deca-6,9-diene-2,8-dione](/img/structure/B14683448.png)
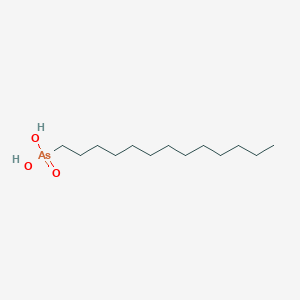
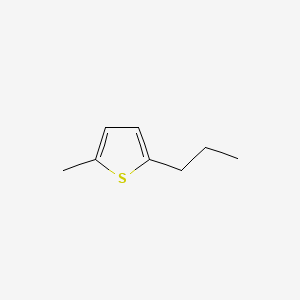
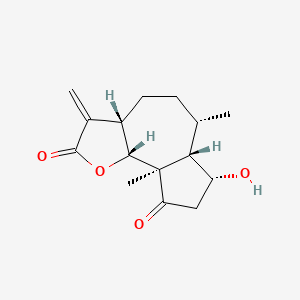

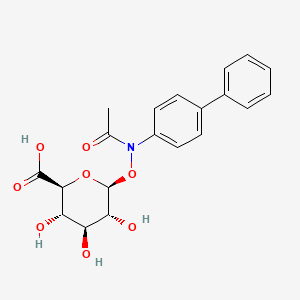

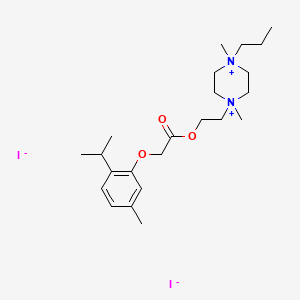
![5-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoyl]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14683502.png)
